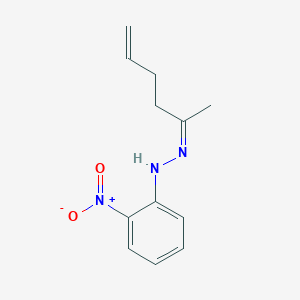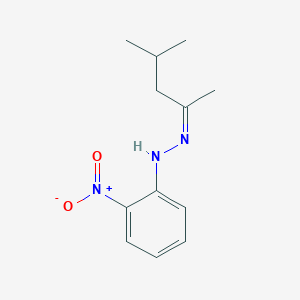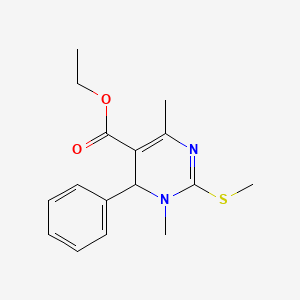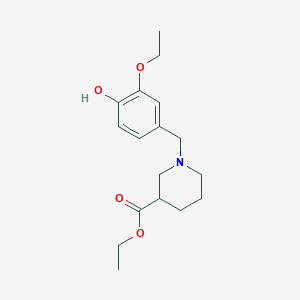![molecular formula C16H20N4S B3835259 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine
描述
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and primates. In
作用机制
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in astrocytes and dopaminergic neurons. MPP+ is then transported into dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism is characterized by a decrease in dopamine levels in the striatum, as well as a loss of dopaminergic neurons in the substantia nigra. This leads to motor deficits such as tremors, rigidity, and bradykinesia. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been shown to induce inflammation and oxidative stress in the brain, which may contribute to the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has several advantages as a research tool for Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathophysiology of the disease. Additionally, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism can be induced in animal models, particularly primates, which share many similarities with humans in terms of brain anatomy and function. However, there are also limitations to using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine as a research tool. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism may not fully replicate the complex pathophysiology of Parkinson's disease, and there may be species differences in the response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine.
未来方向
There are several future directions for 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine research. One area of focus is the development of neuroprotective strategies to prevent the loss of dopaminergic neurons in response to 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine. Additionally, there is interest in using 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism as a model for testing potential therapeutic interventions for Parkinson's disease. Finally, there is ongoing research into the mechanisms underlying 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity, with the goal of identifying novel targets for therapeutic intervention.
Conclusion:
In conclusion, 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine is a widely studied neurotoxin that has been used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans and primates. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has several advantages as a research tool, but there are also limitations to its use. Ongoing research into 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced neurotoxicity and potential therapeutic interventions may lead to new insights into the treatment of Parkinson's disease.
科学研究应用
2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine has been widely used as a research tool to study the pathophysiology of Parkinson's disease. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine-induced Parkinsonism has been extensively studied in animal models, particularly in primates, to understand the underlying mechanisms of the disease and to test potential therapeutic interventions.
属性
IUPAC Name |
2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBWJURNAGLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263428 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)

![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)

![6-{4-[3-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinamide](/img/structure/B3835224.png)



![2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835253.png)

![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)


